molecular formula C19H31N3O B7920847 (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide

Cat. No.: B7920847
M. Wt: 317.5 g/mol
InChI Key: TYJQFPFOIKILQL-ROUUACIJSA-N
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Description

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reductive amination of a suitable ketone with an amine, followed by further functional group transformations. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to a modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-methylbutanamide
  • (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethylbutanamide

Uniqueness

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide is unique due to its specific chiral centers and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-4-21(19(23)18(20)15(2)3)14-17-11-8-12-22(17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJQFPFOIKILQL-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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